molecular formula C9H12N4O6 B12424200 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

Cat. No.: B12424200
M. Wt: 272.21 g/mol
InChI Key: XTYLPACOIQIUEQ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, nitro, and hydroxyl groups, as well as a sugar moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid or a nitrating mixture.

    Glycosylation: The sugar moiety is attached to the pyrimidine ring through a glycosylation reaction, often using a protected sugar derivative and a Lewis acid catalyst.

    Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid analogs and interactions with enzymes.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A naturally occurring nucleoside with a similar structure but lacking the nitro group.

    5-iodo-2’-deoxycytidine: A halogenated nucleoside analog with antiviral properties.

    5-methylcytidine: A methylated derivative of cytidine with distinct biological activities.

Uniqueness

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C9H12N4O6

Molecular Weight

272.21 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

InChI

InChI=1S/C9H12N4O6/c10-8-4(13(17)18)2-12(9(16)11-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H2,10,11,16)/t5-,6+,7+/m0/s1

InChI Key

XTYLPACOIQIUEQ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.